4-(2-Aminooxazol-5-yl)benzonitrile
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Overview
Description
4-(2-Aminooxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . It is a derivative of oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminophenol with cyanogen bromide to form 2-amino-5-bromoxazole, which is then reacted with benzonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-(2-Aminooxazol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Aminooxazol-5-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminooxazol-5-yl)benzonitrile
- 2-Amino-5-bromoxazole
- Benzonitrile derivatives
Uniqueness
This compound is unique due to its specific structure, which combines the oxazole ring with a benzonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-1-3-8(4-2-7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
InChI Key |
FRUSYBQVRSNTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(O2)N |
Origin of Product |
United States |
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